molecular formula C21H15FN2O2S B11495782 3-(benzyloxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

3-(benzyloxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B11495782
M. Wt: 378.4 g/mol
InChI Key: WUONKDUDSIQONB-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzyloxy group, a fluoro-substituted benzothiazole ring, and a benzamide moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 2-fluorobenzoic acid, under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced by reacting benzyl alcohol with a suitable halogenated benzene derivative in the presence of a base, such as potassium carbonate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the benzyloxy-substituted benzene with the fluoro-substituted benzothiazole derivative using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The benzamide moiety can be reduced to form an amine derivative.

    Substitution: The fluoro group on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

3-(benzyloxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Pharmaceutical Research: The compound is explored for its potential to inhibit specific enzymes or receptors involved in disease pathways.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, while the benzothiazole ring can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-(benzyloxy)-N-(1,3-benzothiazol-2-yl)benzamide: Lacks the fluoro substituent on the benzothiazole ring.

    3-(benzyloxy)-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide: Contains a chloro substituent instead of a fluoro substituent.

    3-(benzyloxy)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide: Contains a methyl substituent instead of a fluoro substituent.

Uniqueness

The presence of the fluoro substituent on the benzothiazole ring in 3-(benzyloxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide enhances its lipophilicity and metabolic stability compared to its non-fluorinated analogs. This can result in improved pharmacokinetic properties, making it a more promising candidate for drug development.

Properties

Molecular Formula

C21H15FN2O2S

Molecular Weight

378.4 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylmethoxybenzamide

InChI

InChI=1S/C21H15FN2O2S/c22-16-9-10-18-19(12-16)27-21(23-18)24-20(25)15-7-4-8-17(11-15)26-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,23,24,25)

InChI Key

WUONKDUDSIQONB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F

Origin of Product

United States

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